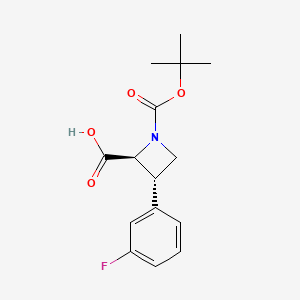![molecular formula C16H21NO4 B13577810 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)
3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid, also known by its IUPAC name 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₉NO₄. Let’s break down its structure:
Molecular Formula: C₁₅H₁₉NO₄
IUPAC Name: 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid
Molecular Weight: 277.32 g/mol
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves introducing the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. Here are the key steps:
-
Azetidine Ring Formation
- The azetidine ring is formed by cyclization of an appropriate precursor. For example, an azetidine-3-carboxylic acid derivative can be used.
- The tert-butoxycarbonyl group is introduced to protect the amine functionality.
-
Boc Deprotection
- The tert-butoxycarbonyl group is selectively removed using acid or base, yielding the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the synthetic routes mentioned above, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation/Reduction:
Common Reagents:
- Boc deprotection: Acidic conditions (e.g., trifluoroacetic acid).
- Esterification: Carboxylic acid derivatives (e.g., acyl chlorides).
- Substitution: Nucleophiles (e.g., amines, thiols).
- Oxidation/Reduction: Appropriate reagents (e.g., oxidizing agents, reducing agents).
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Peptide Synthesis: Boc-protected azetidine derivatives are used in peptide chemistry.
Materials Science: For functionalized materials and polymers.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: (CAS: 142253-55-2) .
1-(tert-Butoxycarbonyl)azetidine-3-ylzinc iodide: (CAS: 206446-38-0) .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)7-11-5-4-6-13(8-11)14(18)19/h4-6,8,12H,7,9-10H2,1-3H3,(H,18,19) |
InChI Key |
NMUDTOIGWGOZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


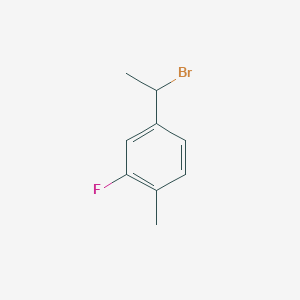
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
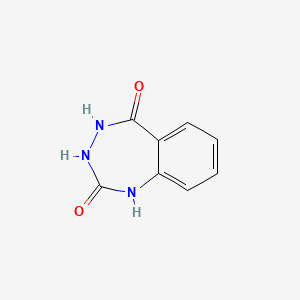
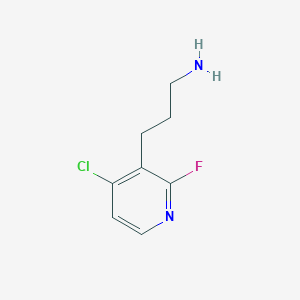
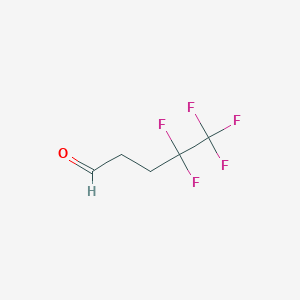
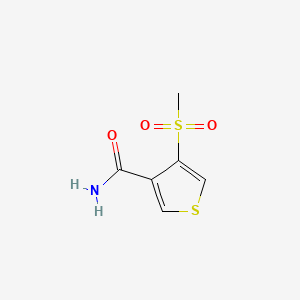
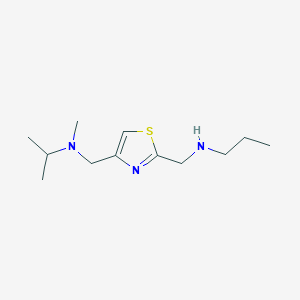

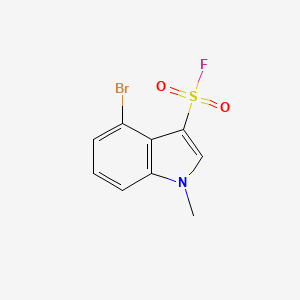
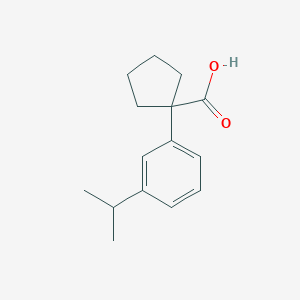
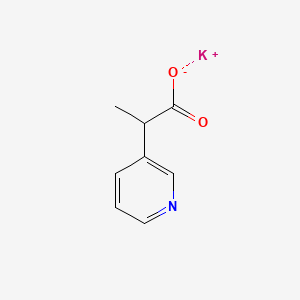
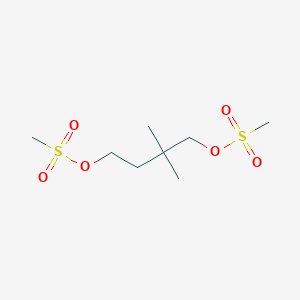
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
